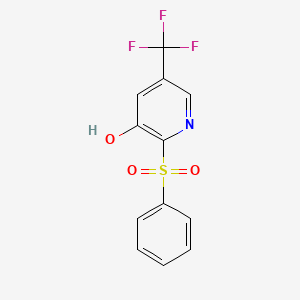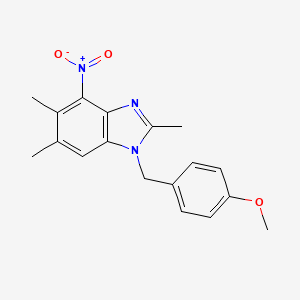
2-(Benzenesulfonyl)-5-(trifluoromethyl)pyridin-3-ol
Overview
Description
2-(Benzenesulfonyl)-5-(trifluoromethyl)pyridin-3-ol is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a benzenesulfonyl group and a trifluoromethyl group, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
The synthesis of 2-(Benzenesulfonyl)-5-(trifluoromethyl)pyridin-3-ol typically involves multi-step organic reactions. One common synthetic route includes the sulfonylation of a pyridine derivative followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve large-scale batch reactions with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
2-(Benzenesulfonyl)-5-(trifluoromethyl)pyridin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Benzenesulfonyl)-5-(trifluoromethyl)pyridin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological pathways and interactions.
Industry: The compound is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(Benzenesulfonyl)-5-(trifluoromethyl)pyridin-3-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites, while the trifluoromethyl group can enhance the compound’s stability and bioavailability. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
2-(Benzenesulfonyl)-5-(trifluoromethyl)pyridin-3-ol can be compared with other similar compounds, such as:
2-(Benzenesulfonyl)pyridine: Lacks the trifluoromethyl group, which may result in different reactivity and applications.
5-(Trifluoromethyl)pyridin-3-ol:
2-(Benzenesulfonyl)-5-methylpyridin-3-ol: The methyl group instead of the trifluoromethyl group can lead to variations in stability and reactivity. The uniqueness of this compound lies in the combination of the benzenesulfonyl and trifluoromethyl groups, which impart distinct properties and broaden its range of applications.
Properties
IUPAC Name |
2-(benzenesulfonyl)-5-(trifluoromethyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO3S/c13-12(14,15)8-6-10(17)11(16-7-8)20(18,19)9-4-2-1-3-5-9/h1-7,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRLXMOLXLRHOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=N2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501230308 | |
| Record name | 2-(Phenylsulfonyl)-5-(trifluoromethyl)-3-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501230308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338956-57-3 | |
| Record name | 2-(Phenylsulfonyl)-5-(trifluoromethyl)-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338956-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Phenylsulfonyl)-5-(trifluoromethyl)-3-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501230308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-N-[[5-(2-phenoxyethylsulfanyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]methyl]benzenesulfonamide](/img/structure/B3128300.png)
![ethyl (2E)-3-amino-3-[(pyridin-3-yl)formohydrazido]prop-2-enoate](/img/structure/B3128318.png)
![N-[(4-chlorophenyl)methoxy]-N'-[6-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-3,5-dicyanopyridin-2-yl]methanimidamide](/img/structure/B3128326.png)
![2-[(4-Methoxyphenyl)sulfanyl]-5-phenylnicotinonitrile](/img/structure/B3128331.png)
![(E)-N-[7-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N'-methoxymethanimidamide](/img/structure/B3128338.png)
![4-[(4-Methylphenyl)methyl]thiomorpholine-3,5-dione](/img/structure/B3128344.png)
![2-[(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}ethyl)sulfinyl]acetic acid](/img/structure/B3128349.png)
![N-[1-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-phenylethyl]-4-fluorobenzenesulfonamide](/img/structure/B3128359.png)
![3-[(Z)-methoxyiminomethyl]-1-pyrimidin-2-ylpyrrolidin-2-one](/img/structure/B3128361.png)
![2-[5-[(Z)-N-hydroxy-C-methylcarbonimidoyl]thiophen-2-yl]acetonitrile](/img/structure/B3128367.png)
![N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-methoxybenzenesulfonamide](/img/structure/B3128369.png)

![2-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B3128374.png)
![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methoxy-N-{[3-(4-methoxyphenyl)-2-methyltetrahydro-5-isoxazolyl]methyl}-N'-methylbenzenesulfonohydrazide](/img/structure/B3128378.png)
